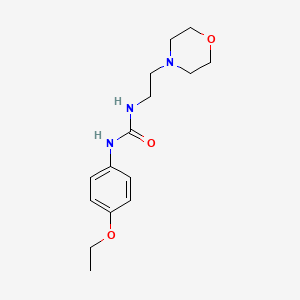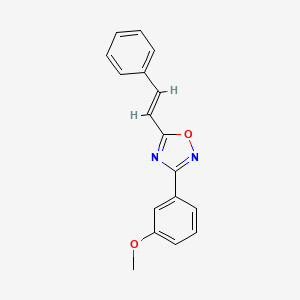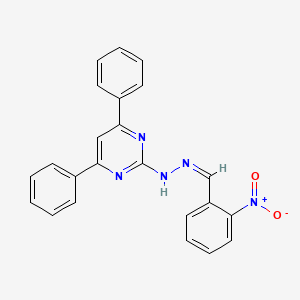
N-(4-ethoxyphenyl)-N'-(2-morpholin-4-ylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-N'-(2-morpholin-4-ylethyl)urea, also known as EMD-1214063, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound belongs to the class of urea derivatives, which are known for their ability to inhibit protein kinases. EMD-1214063 specifically targets the kinases Axl, Mer, and Tyro3, which are overexpressed in several types of cancer.
作用机制
N-(4-ethoxyphenyl)-N'-(2-morpholin-4-ylethyl)urea works by inhibiting the activity of Axl, Mer, and Tyro3 kinases, which are known to promote cancer cell growth, survival, and metastasis. These kinases are overexpressed in several types of cancer, including breast, lung, and pancreatic cancer. By inhibiting these kinases, this compound blocks the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models of cancer. These effects include inhibition of cancer cell growth and survival, induction of apoptosis (programmed cell death), and suppression of cancer cell migration and invasion. This compound has also been shown to enhance the immune response against cancer cells, suggesting that it may have potential as an immunotherapy agent.
实验室实验的优点和局限性
One advantage of N-(4-ethoxyphenyl)-N'-(2-morpholin-4-ylethyl)urea is its specificity for Axl, Mer, and Tyro3 kinases, which are overexpressed in several types of cancer. This specificity reduces the risk of off-target effects, which can be a problem with other kinase inhibitors. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo. This limitation may be overcome by developing more soluble analogs of this compound.
未来方向
Several future directions for research on N-(4-ethoxyphenyl)-N'-(2-morpholin-4-ylethyl)urea are possible. One direction is to further investigate the mechanism of action of this compound, particularly its effects on the immune response against cancer cells. Another direction is to develop more soluble analogs of this compound that can be administered in vivo. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound in human patients with cancer.
合成方法
The synthesis of N-(4-ethoxyphenyl)-N'-(2-morpholin-4-ylethyl)urea involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-ethoxyaniline with ethyl isocyanate to form N-(4-ethoxyphenyl)urea. This intermediate is then reacted with 2-chloroethylmorpholine in the presence of a base to form this compound. The final product is obtained after several purification steps, including recrystallization and chromatography.
科学研究应用
N-(4-ethoxyphenyl)-N'-(2-morpholin-4-ylethyl)urea has been extensively studied in preclinical models of cancer, including cell lines and animal models. Several studies have shown that this compound inhibits the growth and survival of cancer cells, particularly those that overexpress Axl, Mer, and Tyro3. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-morpholin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-2-21-14-5-3-13(4-6-14)17-15(19)16-7-8-18-9-11-20-12-10-18/h3-6H,2,7-12H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBBOHDZXOEQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]diethylamine hydrochloride](/img/structure/B5428666.png)
![N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)butanamide](/img/structure/B5428669.png)
![N-[2-methyl-1-(5-methyl-1H-benzimidazol-2-yl)propyl]-2-(methylsulfonyl)acetamide](/img/structure/B5428678.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5428688.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5428694.png)
![(1R*,2S*)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-propylcyclopropanecarboxamide](/img/structure/B5428695.png)

![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-(2-methyl-3-furoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5428706.png)
![4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5428714.png)

![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide](/img/structure/B5428732.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-pentanoyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5428751.png)
![N-ethyl-N-(4-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5428758.png)